molecular formula C20H17F2N5O2 B2721094 N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359066-24-2

N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Numéro de catalogue B2721094
Numéro CAS: 1359066-24-2
Poids moléculaire: 397.386
Clé InChI: WIRCSEXKOOVZTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17F2N5O2 and its molecular weight is 397.386. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Diversified Synthesis of Triazoloquinoxalin Derivatives

An innovative synthesis method for various 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives was developed, utilizing a Ugi four-component reaction and copper-catalyzed tandem reactions. This approach enables rapid production of complex fused tricyclic scaffolds from readily available materials, demonstrating the chemical versatility of triazoloquinoxalin derivatives (An et al., 2017).

Synthesis and Inotropic Activity

A series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives were synthesized and evaluated for positive inotropic activity. The derivatives demonstrated significant inotropic effects compared to milrinone, a standard drug, indicating potential applications in cardiovascular therapeutics (Zhang et al., 2008).

Antiallergic Agents

New 1,4-dihydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones were found to be potent antiallergic agents, inhibiting histamine release and passive cutaneous anaphylaxis in rats. These findings indicate the therapeutic potential of these compounds in treating allergic reactions (Loev et al., 1985).

Novel Rapid-Onset Antidepressants

A group of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines exhibited potential as rapid-acting antidepressant agents. These compounds bind selectively to adenosine receptors and could represent a new class of antidepressants, highlighting their neurological applications (Sarges et al., 1990).

Anticancer Activity of Urea Derivatives

1,2,4-Triazolo[4,3-a]-quinoline derivatives, specifically urea derivatives, demonstrated significant anticancer activity against human neuroblastoma and colon carcinoma cell lines. These findings suggest the potential of these compounds in cancer treatment (Reddy et al., 2015).

Anticonvulsant Properties

Novel quinoxaline derivatives were synthesized and evaluated for anticonvulsant properties, with two compounds showing promising activity. This suggests the utility of these compounds in epilepsy treatment (Alswah et al., 2013).

Analgesic, Anti-Inflammatory, and Antimicrobial Applications

Acyclic nucleoside analogues derived from pyrimido[4,5-b]quinolines exhibited analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. These compounds offer diverse therapeutic applications, including potential use in pain management and infection control (El-Gazzar et al., 2009).

Propriétés

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O2/c1-2-5-17-24-25-19-20(29)26(15-6-3-4-7-16(15)27(17)19)11-18(28)23-14-9-8-12(21)10-13(14)22/h3-4,6-10H,2,5,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRCSEXKOOVZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.